molecular formula C19H20N2O5S B1228335 3-[[Oxo-[3-(1-piperidinylsulfonyl)phenyl]methyl]amino]benzoic acid

3-[[Oxo-[3-(1-piperidinylsulfonyl)phenyl]methyl]amino]benzoic acid

Cat. No. B1228335
M. Wt: 388.4 g/mol
InChI Key: NMLTYVFSQJBYCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[oxo-[3-(1-piperidinylsulfonyl)phenyl]methyl]amino]benzoic acid is a member of benzamides.

Scientific Research Applications

Metabolic Pathway Exploration

  • Metabolism in Antidepressants: The compound 3-[[Oxo-[3-(1-piperidinylsulfonyl)phenyl]methyl]amino]benzoic acid is involved in the metabolic pathways of novel antidepressants like Lu AA21004. It was identified as a metabolite in the oxidative process, catalyzed by enzymes such as CYP2D6 and CYP3A4/5, highlighting its role in drug metabolism (Hvenegaard et al., 2012).

Chemical Synthesis and Characterization

  • Creation of Novel Amino Acid Derivatives

    Amino acid derivatives based on the structure of this compound have been synthesized, expanding the repertoire of sulfonamide derivatives for potential pharmaceutical applications (Riabchenko et al., 2020).

  • Structural Analysis in Organic Chemistry

    The compound has been included in the study of structural characterization of various organic compounds, demonstrating its relevance in understanding complex molecular architectures (Zhang et al., 2002).

Pharmacological Research

  • Exploration in Antimicrobial Activity

    Derivatives of this compound have been isolated and analyzed for their antimicrobial properties, contributing to the development of new antimicrobial agents (Orjala et al., 1993).

  • Discovery in Receptor Antagonism

    Sulfonamide derivatives of this compound have been explored for their potential as receptor antagonists, particularly in the context of selective antagonism, which is critical for targeted therapeutic applications (Naganawa et al., 2006).

properties

Product Name

3-[[Oxo-[3-(1-piperidinylsulfonyl)phenyl]methyl]amino]benzoic acid

Molecular Formula

C19H20N2O5S

Molecular Weight

388.4 g/mol

IUPAC Name

3-[(3-piperidin-1-ylsulfonylbenzoyl)amino]benzoic acid

InChI

InChI=1S/C19H20N2O5S/c22-18(20-16-8-4-7-15(12-16)19(23)24)14-6-5-9-17(13-14)27(25,26)21-10-2-1-3-11-21/h4-9,12-13H,1-3,10-11H2,(H,20,22)(H,23,24)

InChI Key

NMLTYVFSQJBYCF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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